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Compound of Interest

Compound Name: 4-o-Caffeoylshikimic acid
CAS No.: 180842-65-3
Cat. No.: B3028280

Get Quote

Abstract & Introduction

Caffeoylshikimic acids (CSAs) are bioactive polyphenols found predominantly in the date palm
(Phoenix dactylifera) and oil palm. Unlike their ubiquitous analogs, the chlorogenic acids
(caffeoylquinic acids), CSAs contain a shikimic acid moiety featuring a cyclohexene ring double
bond. This structural nuance confers unique antioxidant properties but complicates
chromatographic separation due to the presence of three positional isomers: 3-O-CSA, 4-O-
CSA, and 5-O-CSA.

Separating these isomers is chemically challenging because:
¢ Identical Mass: All three share the molecular formula

and a molecular weight of 336.29 g/mol .

« Similar Polarity: The positional shift of the caffeoyl ester group results in minimal changes to
the dipole moment, requiring high-efficiency stationary phases for resolution.
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» Isomerization Risk: Like chlorogenic acids, CSAs are susceptible to acyl migration under
high pH or thermal stress, leading to artifact formation during analysis.

This guide details a robust Reverse-Phase (RP) UHPLC protocol coupled with Tandem Mass
Spectrometry (MS/MS) to separate and identify these isomers.

Chemical Context & Separation Strategy
The Isomers

The separation relies on the subtle hydrophobic differences created by the spatial orientation of
the caffeoyl group on the shikimic acid ring.

o 3-O-CSA: Esterification at the 3-position (often elutes early due to steric hindrance reducing
interaction with C18 chains).

e 4-O-CSA: Esterification at the 4-position.

e 5-O-CSA: Esterification at the 5-position (Typically the major isomer in Phoenix dactylifera
fruits).

Method Development Logic

o Stationary Phase: A C18 column with high carbon load and end-capping is recommended to
maximize hydrophobic discrimination. Alternatively, Phenyl-Hexyl phases can be used to
exploit

interactions with the aromatic caffeoyl ring, often altering elution selectivity.
» Mobile Phase: Acidification is critical. The carboxylic acid on the shikimate moiety (

) must remain protonated to prevent peak tailing and ensure consistent retention. Formic
acid (0.1%) is preferred over stronger acids to maintain MS compatibility.

Visual Workflow

The following diagram outlines the critical path from sample preparation to data interpretation.
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Figure 1: End-to-end workflow for the extraction and analysis of Caffeoylshikimic Acids.

Experimental Protocols
Protocol A: Sample Preparation (Date Palm Reference)

Rationale: Since commercial standards for all CSA isomers are rare, using a known biological
source like Date Palm (Phoenix dactylifera) allows for peak localization based on literature
abundance (5-CSA is dominant).

o Lyophilization: Freeze-dry fresh date fruit pulp to remove water and stop enzymatic activity.

» Extraction Solvent: Prepare Methanol:Water (80:20 v/v) containing 0.1% Formic Acid. The
acid prevents ionization and acyl migration.

e Process:
o Weigh 1.0 g of lyophilized powder.
o Add 10 mL of extraction solvent.
o Vortex for 1 min, then sonicate for 15 min at

(Heat promotes isomerization).
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« Clarification: Centrifuge at 10,000 x g for 10 min.

« Filtration: Filter supernatant through a 0.22 um PTFE syringe filter into an amber HPLC vial.

Protocol B: UHPLC Separation Conditions

System: Agilent 1290 Infinity Il or equivalent UHPLC.
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Protocol C: MS/MS Detection Parameters

Mode: Negative Electrospray lonization (ESI-).[1][2] CSAs ionize best in negative mode due to
the carboxylic acid and phenolic groups.
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Identification Logic & Troubleshooting

Distinguishing the isomers without individual standards requires combining Elution Order Logic
with Relative Abundance data from the reference matrix.

Elution Order Heuristic (C18 Columns)

While column bonding affects absolute retention, the typical elution order for caffeoyl-
derivatives on C18 is:

e 3-O-CSA (Elutes First): Most polar interaction profile.

e 5-O-CSA (Elutes Middle/Last): Often the Major Peak in Date Palm extracts (approx. 60-80%
of total CSA).

e 4-O-CSA (Elutes Middle/Last): Usually a minor peak.

Note: In some phases, 4-O and 5-O may co-elute. If this occurs, switch to a Phenyl-Hexyl
column or lower the gradient slope.

Decision Tree for Peak Assignment
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Figure 2: Logic flow for assigning isomer identity based on MS fragmentation and relative
abundance in reference matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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